(+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid
Overview
Description
(+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group and a biphenyl moiety
Preparation Methods
The synthesis of (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the biphenyl moiety. The reaction conditions often include the use of coupling reagents and solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Industrial production methods may involve the use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids .
Chemical Reactions Analysis
(+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid can undergo various chemical reactions, including:
Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents for these reactions include strong acids or bases for hydrolysis, electrophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: The compound can be used in studies involving protein-ligand interactions due to its structural features.
Industry: Used in the production of room-temperature ionic liquids and other industrial chemicals.
Mechanism of Action
The mechanism of action of (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed to expose the amino group, which can then participate in various biochemical pathways. The biphenyl moiety may interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid include other Boc-protected amino acids and biphenyl-containing molecules. For example:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl derivatives.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in the manufacture of flexible plastic articles.
The uniqueness of this compound lies in its combination of a Boc-protected amino group and a biphenyl moiety, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylphenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-18(14-19(23)24)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRZMJHRBQEGBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394545 | |
Record name | AG-G-62119 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683219-74-1 | |
Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino][1,1′-biphenyl]-4-butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=683219-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AG-G-62119 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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